molecular formula C9H12BrNO B1439312 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine CAS No. 645378-58-1

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine

Cat. No.: B1439312
CAS No.: 645378-58-1
M. Wt: 230.1 g/mol
InChI Key: YYAJHBPONDSZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine (CAS: 645378-58-1) is a substituted benzylamine derivative with the molecular formula C₉H₁₂BrNO and a molar mass of 230.1 g/mol . Its structure features a bromine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring, coupled with an N-methylmethanamine moiety. This compound is commercially available as a free base or hydrochloride salt (CAS: 3D-FJB27208) for research purposes .

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAJHBPONDSZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine, also known as BMM, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 855272-08-1
  • Molecular Formula : C10H12BrN
  • Molecular Weight : 227.11 g/mol

The presence of the bromine and methoxy groups in the phenyl ring suggests potential interactions with biological targets, influencing its biological activity.

This compound is hypothesized to exert its effects through several mechanisms:

  • Receptor Interaction : It may interact with neurotransmitter receptors, potentially affecting serotonin or dopamine pathways, which are crucial in mood regulation and neuropharmacology.
  • Enzyme Modulation : The compound could influence enzyme activity related to metabolic pathways, possibly affecting drug metabolism or synthesis of bioactive compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to BMM exhibit notable anticancer properties. For instance, derivatives with methoxy groups have shown significant antiproliferative activity against various cancer cell lines.

CompoundCell LineGI50 (µM)
BMMA549<0.01
CA-4A5490.05

GI50 values indicate the concentration required to inhibit cell growth by 50%.

In a comparative study, BMM showed a GI50 value lower than many known anticancer agents, suggesting it may be a potent candidate for further development.

Neuroprotective Effects

The neuroprotective potential of BMM has also been explored. In vitro studies demonstrated that it could mitigate oxidative stress-induced neuronal damage, which is pivotal in neurodegenerative diseases.

Case Studies

  • Study on Antiproliferative Effects :
    A study conducted on various substituted phenylmethanamines indicated that BMM significantly inhibited cell proliferation in human myeloid leukemia cell lines (HL-60 and U937). The mechanism involved apoptosis induction as evidenced by increased caspase-3 activation.
  • Neuroprotection in Animal Models :
    In a murine model of Alzheimer's disease, BMM administration resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Comparison with Similar Compounds

Substituent Variations in Phenyl Ring Derivatives

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molar Mass (g/mol) Key Applications/Synthesis
1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine 3-Br, 4-OCH₃ C₉H₁₂BrNO 230.1 Pharmaceutical intermediates
1-(4-Fluorophenyl)-N-methylmethanamine 4-F C₉H₁₂FN 153.2 Biochemical reagent for life science research
1-(4-Chlorophenyl)-N-methylmethanamine 4-Cl C₉H₁₂ClN 169.7 Synthesized via nucleophilic displacement
1-(2,4-Dimethylphenyl)-N-methylmethanamine 2,4-CH₃ C₁₁H₁₇N 163.3 Analog synthesis under similar conditions
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine Pyrazole-fluorophenyl hybrid C₁₁H₁₂FN₃ 205.2 Building block in medicinal chemistry

Key Observations :

  • Lipophilicity : The bromine atom increases molecular weight and lipophilicity (logP) compared to fluorine or chlorine analogs, which may influence pharmacokinetic properties .

Reactivity Insights :

  • The bromine atom in the target compound may facilitate further functionalization (e.g., Suzuki coupling), whereas fluorine or chlorine analogs are less reactive in such transformations .

Activity Correlation :

  • Substitutions at the 3- and 4-positions (e.g., Br, OCH₃) may enhance target binding or metabolic stability compared to smaller halogens (F, Cl) .

Preparation Methods

General Synthetic Strategy

The preparation of 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine typically involves the following key steps:

  • Starting Material Selection: Commercially available 3-bromo-4-methoxybenzaldehyde or related aryl halides are commonly used as precursors.
  • Reductive Amination: The aldehyde group is converted to the corresponding N-methylmethanamine via reductive amination using methylamine or its salts.
  • Purification: The crude product is purified by chromatographic techniques such as silica gel column chromatography.

Detailed Synthetic Procedure

A representative synthetic route based on literature and experimental protocols is as follows:

Step Reagents and Conditions Description
1. Formation of Imine Intermediate React 3-bromo-4-methoxybenzaldehyde (1 equiv) with methylamine hydrochloride (1.2 equiv) in methanol at room temperature for 30–60 minutes The aldehyde reacts with methylamine to form an imine intermediate under mild conditions.
2. Reduction of Imine to Amine Add sodium borohydride (NaBH4, 1.5–2 equiv) portionwise at 0 °C, then stir at room temperature for 1 hour NaBH4 reduces the imine to the corresponding secondary amine, this compound.
3. Work-up and Extraction Quench reaction with saturated ammonium chloride solution, extract with dichloromethane (DCM), wash organic layer with brine, dry over anhydrous sodium sulfate Standard aqueous work-up to isolate the organic product.
4. Purification Purify crude product by silica gel column chromatography using petroleum ether/ethyl acetate gradient Chromatography yields the pure amine as a colorless to pale yellow oil or solid.

This reductive amination approach is widely employed due to its efficiency and mild reaction conditions, providing good yields (typically 70–85%) and high purity products.

Reaction Conditions and Optimization

  • Solvent Choice: Methanol is commonly used for reductive amination due to its polarity and ability to dissolve both reactants and reagents. Aprotic solvents like THF or dioxane are preferred for Pd-catalyzed amination.
  • Temperature: Room temperature for reductive amination ensures controlled reaction rates and minimizes side reactions. Elevated temperatures (90–120 °C) are required for Pd-catalyzed coupling.
  • Bases: Potassium carbonate or cesium carbonate are typically used to neutralize acids and facilitate nucleophilic substitution.
  • Catalysts and Ligands: Pd2(dba)3 with racemic BINAP or Pd(OAc)2 with XantPhos are effective catalyst systems for amination reactions.
  • Reaction Time: Generally ranges from 1 hour (reductive amination) to 12–16 hours (Pd-catalyzed coupling).

Summary of Key Preparation Data

Method Starting Material Key Reagents Conditions Yield (%) Purification
Reductive Amination 3-Bromo-4-methoxybenzaldehyde Methylamine hydrochloride, NaBH4 Methanol, 0 °C to RT, 1–2 h 70–85 Silica gel chromatography
Pd-Catalyzed Amination 3-Bromo-4-methoxyaryl halide Pd catalyst, BINAP, Cs2CO3, methylamine Dioxane or THF, 90–120 °C, 12–16 h 75–85 Silica gel chromatography or HPLC
Bromination of Precursors 4-Methoxyacetophenone derivatives Trimethylphenylammonium tribromide THF, 0–20 °C, 12 h 85–89 (for bromoketones) Flash chromatography

Research Findings and Notes

  • Reductive amination is favored for its simplicity and mild conditions, producing the target amine with minimal by-products.
  • Pd-catalyzed amination offers versatility for different aryl halides but requires careful control of atmosphere and ligand choice.
  • Bromination of acetophenone derivatives provides valuable intermediates but requires subsequent amination steps to reach the target compound.
  • Purification by column chromatography is essential to remove unreacted starting materials and side products, ensuring high purity.
  • No melting point or boiling point data specific to this compound were found in the reviewed literature, indicating the compound is often isolated as an oil or amorphous solid.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using methylamine and a brominated aromatic precursor. For example, analogous compounds like 1-(4-chlorophenyl)-N-methylmethanamine are synthesized by refluxing 4-chlorobenzyl chloride with methylamine in ethanol, followed by vacuum distillation and NaHCO₃ washing to isolate the product . Adjustments for the 3-bromo-4-methoxy substituent may require protection/deprotection strategies for the methoxy group to prevent undesired side reactions.

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction using programs like SHELXL (part of the SHELX suite) resolves bond lengths, angles, and stereochemistry . The bromine and methoxy substituents produce distinct splitting patterns in NMR, while X-ray data can validate spatial arrangement .

Q. What analytical techniques ensure purity, and how are impurities addressed?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~255 nm) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. For example, commercial analogs like 4-ethyl-N-phenethylpiperidinamine are monitored for ≥98% purity via HPLC, with impurities identified via tandem MS fragmentation . Storage at -20°C in inert atmospheres minimizes degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in multi-step protocols?

  • Methodological Answer : Reaction optimization involves screening catalysts (e.g., phase-transfer catalysts), solvents (e.g., DMF for polar intermediates), and temperature gradients. For instance, analogs like 1-(2,4-dimethylphenyl)-N-methylmethanamine achieve higher yields via controlled dropwise addition of methylamine to prevent exothermic side reactions . Design of Experiments (DoE) software can model variables like stoichiometry and reaction time to maximize efficiency.

Q. How are contradictions in spectroscopic data resolved during structural validation?

  • Methodological Answer : Discrepancies between calculated and observed NMR/IR data require cross-validation. For example, unexpected coupling in aromatic protons may indicate rotameric forms or residual solvent effects. Computational tools (e.g., Gaussian for DFT calculations) simulate spectra to identify conformational isomers . X-ray crystallography provides definitive proof, as seen in SHELXL-refined structures of brominated aromatics .

Q. What bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer : In vitro assays include receptor-binding studies (e.g., radioligand displacement for GPCRs) and enzyme inhibition screens (e.g., kinase profiling). The structurally related TAK-438, a potassium-competitive acid blocker, was tested in gastric H⁺/K⁺-ATPase assays to quantify IC₅₀ values . For this compound, cytotoxicity assays (e.g., MTT on cancer cell lines) and metabolic stability tests in liver microsomes are recommended.

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 40–60°C, with degradation products tracked via LC-MS. For example, brominated phenethylamines show increased decomposition at pH < 3 due to Br⁻ elimination . Long-term stability in cryopreserved solutions (-20°C) is validated over ≥5 years using periodic HPLC reanalysis .

Q. What role does this compound play in synthesizing complex heterocycles or drug intermediates?

  • Methodological Answer : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl systems. For example, triazine derivatives are synthesized by reacting brominated aromatics with trichlorotriazine under basic conditions, followed by nucleophilic substitution with phenols . Retrosynthetic tools (e.g., AI-driven platforms like Pistachio) propose one-step routes using this compound as a key intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.